molecular formula C6H9N3O3S B14566560 5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61515-86-4

5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No.: B14566560
CAS No.: 61515-86-4
M. Wt: 203.22 g/mol
InChI Key: IXQXQYIYVHUBCK-UHFFFAOYSA-N
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Description

5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide is a synthetic organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of an ethoxy-substituted hydrazine with a carbonyl compound, followed by cyclization with a sulfur source.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide
  • 5-Ethyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide
  • 5-Propoxy-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Uniqueness

5-Ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide is unique due to its specific ethoxy and N-methyl substitutions, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

CAS No.

61515-86-4

Molecular Formula

C6H9N3O3S

Molecular Weight

203.22 g/mol

IUPAC Name

5-ethoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C6H9N3O3S/c1-3-12-6-8-5(11)9(13-6)4(10)7-2/h3H2,1-2H3,(H,7,10)

InChI Key

IXQXQYIYVHUBCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(S1)C(=O)NC

Origin of Product

United States

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